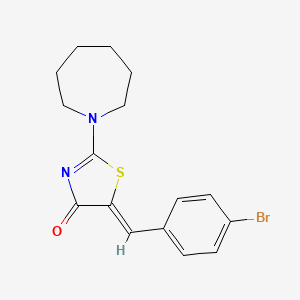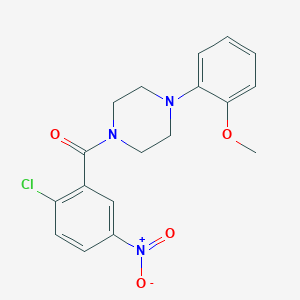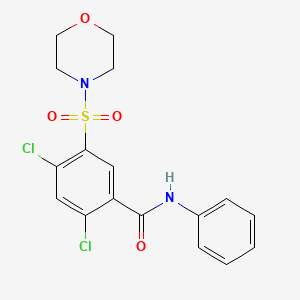
2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one
Descripción general
Descripción
2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one, also known as ABT-737, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively target and inhibit the activity of anti-apoptotic proteins.
Mecanismo De Acción
2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one binds to the hydrophobic groove of anti-apoptotic proteins, such as Bcl-2, Bcl-XL, and Bcl-w, and prevents them from interacting with pro-apoptotic proteins, such as Bax and Bak. This disruption of the anti-apoptotic/pro-apoptotic protein interaction leads to the activation of Bax and Bak, which in turn leads to the release of cytochrome c from the mitochondria and the activation of caspases, ultimately resulting in apoptosis.
Biochemical and Physiological Effects
2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In addition, 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one has been shown to sensitize cancer cells to other chemotherapeutic agents, such as paclitaxel and doxorubicin. 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one has also been shown to have minimal toxicity in normal cells, indicating its potential as a selective cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one in lab experiments is its selectivity for anti-apoptotic proteins, which allows for the targeted induction of apoptosis in cancer cells. However, one limitation of using 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the use of 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one in scientific research. One potential direction is the development of more soluble analogs of 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one, which would improve its administration in vivo. Another potential direction is the combination of 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one with other chemotherapeutic agents to improve its efficacy. Additionally, the use of 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one in combination with other targeted therapies, such as immunotherapy, may also be explored.
Aplicaciones Científicas De Investigación
2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one has been extensively used in scientific research for its ability to selectively target and inhibit the activity of anti-apoptotic proteins, such as Bcl-2, Bcl-XL, and Bcl-w. This inhibition of anti-apoptotic proteins leads to the activation of pro-apoptotic proteins, such as Bax and Bak, and ultimately triggers apoptosis in cancer cells. 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one has been shown to be effective in inducing apoptosis in various cancer cell lines, including leukemia, lymphoma, and solid tumors.
Propiedades
IUPAC Name |
(5Z)-2-(azepan-1-yl)-5-[(4-bromophenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2OS/c17-13-7-5-12(6-8-13)11-14-15(20)18-16(21-14)19-9-3-1-2-4-10-19/h5-8,11H,1-4,9-10H2/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJUQSNOBXKUJS-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)Br)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)Br)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dichloro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B3438824.png)
![N,N'-[(4-hydroxy-3-nitrophenyl)methylene]dibenzamide](/img/structure/B3438826.png)
![4-methyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3438835.png)

![N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3438856.png)



![ethyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3438883.png)
![N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-8-quinolinylglycinamide](/img/structure/B3438887.png)
![N-(2,5-dimethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B3438889.png)

![phenyl 2-{[2-(diethylamino)-2-oxoethyl]thio}-1H-benzimidazole-1-carboxylate](/img/structure/B3438898.png)
![5-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]-2-methoxyphenyl acetate](/img/structure/B3438923.png)